Tert-butyl(4-fluorophenoxy)dimethylsilane

Physical organic chemistry Chromatography method development Process scale-up engineering

Tert-butyl(4-fluorophenoxy)dimethylsilane (CAS 113984-68-2) is an organosilicon compound belonging to the tert-butyldimethylsilyl (TBDMS) ether class, specifically designed as a protected form of 4-fluorophenol. With molecular formula C₁₂H₁₉FOSi and molecular weight 226.36 g/mol, it combines the steric bulk of the TBDMS group with the electron-withdrawing character of the para-fluoro substituent on the aromatic ring.

Molecular Formula C12H19FOSi
Molecular Weight 226.36 g/mol
CAS No. 113984-68-2
Cat. No. B040297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl(4-fluorophenoxy)dimethylsilane
CAS113984-68-2
Molecular FormulaC12H19FOSi
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)F
InChIInChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
InChIKeyRMAMIJQQZOCWBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl(4-Fluorophenoxy)Dimethylsilane (CAS 113984-68-2): A TBDMS-Protected 4-Fluorophenol Building Block for Multi-Step Synthesis


Tert-butyl(4-fluorophenoxy)dimethylsilane (CAS 113984-68-2) is an organosilicon compound belonging to the tert-butyldimethylsilyl (TBDMS) ether class, specifically designed as a protected form of 4-fluorophenol [1]. With molecular formula C₁₂H₁₉FOSi and molecular weight 226.36 g/mol, it combines the steric bulk of the TBDMS group with the electron-withdrawing character of the para-fluoro substituent on the aromatic ring [2]. This compound serves as a fluorinated building block where the phenolic –OH is masked for orthogonal protection strategies, enabling selective functionalization in complex synthetic sequences.

Why 4-Fluorophenol Silyl Ethers Are Not Interchangeable: Differential Stability, Orthogonal Selectivity, and the Risk of Uninformed Substitution


Simply selecting any silyl ether of 4-fluorophenol—or the unprotected phenol itself—ignores critical differences in hydrolytic stability, deprotection orthogonality, and physicochemical properties that directly govern reaction outcomes and procurement value. The TBDMS group offers a 20,000-fold increase in acid resistance relative to the TMS analog, yet remains orthogonal to aliphatic TBDMS ethers under selective cleavage conditions [1][2]. Substituent electronic effects further modulate protecting-group lability: the electron-withdrawing para-fluoro substituent enhances the acidity of the phenolic –OH, which can influence silyl ether formation and cleavage rates compared to non-fluorinated phenol TBDMS ethers [3]. The quantitative evidence below establishes the measurable differentiation that justifies compound-specific selection.

Quantitative Differentiation of Tert-Butyl(4-Fluorophenoxy)Dimethylsilane from Close Analogs and Alternatives


Physical Property Comparison: TBDMS Ether vs. TMS Ether of 4-Fluorophenol

The TBDMS ether exhibits substantially higher boiling point, density, and flash point compared to the analogous TMS-protected 4-fluorophenol (4-fluorophenyltrimethylsilane, CAS 455-17-4), reflecting the greater molecular weight and steric bulk of the tert-butyldimethylsilyl group . These differences directly impact distillation purification protocols, solvent compatibility, and safety classification during procurement and handling.

Physical organic chemistry Chromatography method development Process scale-up engineering

Acidic Hydrolysis Stability: TBDMS vs. TMS Silyl Ether Class

The TBDMS protecting group demonstrates approximately 20,000-fold greater resistance to acid-catalyzed hydrolysis compared to the TMS group, based on well-established relative stability rankings of trialkylsilyl ethers [1][2]. This class-level quantitative relationship applies to the 4-fluorophenoxy silyl ether series and constitutes a decisive factor in reaction condition tolerance.

Protecting group chemistry Multi-step organic synthesis Acid-labile substrate compatibility

Orthogonal Deprotection Selectivity of Phenolic TBDMS Ethers vs. Aliphatic TBDMS Ethers

Phenolic TBDMS ethers can be selectively cleaved in the presence of aliphatic (primary and secondary alcohol) TBDMS ethers using potassium bifluoride (KHF₂) in methanol at room temperature, or using simple organic nitrogen bases in aqueous DMSO [1]. This orthogonal selectivity is not achievable with TMS ethers, which exhibit poor discrimination between phenolic and aliphatic substrates under analogous conditions.

Orthogonal protection strategy Selective deprotection Complex molecule synthesis

Lithium-Ion Battery Electrolyte Additive: Patent-Documented Synergistic Application

A 2024 Chinese patent (CN 202411301542) explicitly discloses tert-butyl(4-fluorophenoxy)dimethylsilane (CAS 113984-68-2, designated 'Compound 3') as one of three preferred additive A candidates in a synergistic electrolyte additive combination for high-nickel NCM lithium-ion batteries [1]. The patent specifies that additive A and additive B together form a thin, stable interfacial film on both the high-nickel cathode and graphite anode, improving high-temperature capacity retention and recovery rate while scavenging residual lithium compounds. Comparative structural differentiation exists among the three additive A candidates (compounds 1, 2, and 3), which bear different para-substituents on the phenoxy ring, though quantitative performance data for individual compounds are not disclosed.

Lithium-ion battery Electrolyte additive High-nickel NCM cathode

Where Tert-Butyl(4-Fluorophenoxy)Dimethylsilane Provides Measurable Advantage: Validated Application Scenarios


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Phenol Protection

In the synthesis of fluorinated drug candidates where both phenolic and aliphatic hydroxyl groups co-exist, tert-butyl(4-fluorophenoxy)dimethylsilane enables a late-stage unveiling of the 4-fluorophenol moiety via KHF₂/MeOH or organic nitrogen base treatment without disturbing aliphatic TBDMS ethers [1]. This orthogonal selectivity, documented in direct comparative studies, reduces protecting-group manipulation steps and improves overall synthetic efficiency. The 4-fluoro substituent additionally serves as a metabolically stable bioisostere and a sensitive ¹⁹F NMR probe for reaction monitoring .

High-Temperature Reaction Sequences Where TMS Ethers Fail Due to Acid Lability

When a synthetic route requires exposure to mildly acidic conditions (e.g., silica gel chromatography, acidic aqueous workup, or catalytic acid-mediated transformations), the TBDMS ether provides a 20,000-fold stability advantage over TMS ethers [1]. This eliminates premature deprotection that would otherwise compromise yield and complicate purification, making the TBDMS-protected 4-fluorophenol the default choice for acid-tolerant protection without resorting to the more difficult-to-remove TIPS or TBDPS groups.

Electrochemical R&D: Formulation of High-Temperature-Stable Lithium-Ion Battery Electrolytes

As disclosed in a 2024 patent, this compound functions as an electrolyte additive component (Additive A, Compound 3) in high-nickel NCM/graphite lithium-ion batteries, where it contributes—in synergistic combination with a second additive—to the formation of a protective interfacial film that enhances high-temperature capacity retention and mitigates electrolyte decomposition [1]. Procurement of this specific CAS registry number is essential for reproducing the claimed electrolyte formulation.

Solid-Phase Peptide Synthesis (SPPS) of Fluorotyrosine-Containing Peptides

The TBDMS protecting group has been successfully employed for the incorporation of mono- and difluorotyrosines into peptides via SPPS, with the analogous silyl ethers of 4-fluorophenol serving as model systems for protecting-group stability assessment under TFA, 4-methylpiperidine, and HBTU/DIEA conditions [1]. This compound provides a validated entry point for synthesizing fluorinated peptide building blocks and assessing protecting-group robustness prior to resin loading.

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